molecular formula C18H11NO5S B4771506 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL NAPHTHALENE-2-SULFONATE

1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL NAPHTHALENE-2-SULFONATE

Cat. No. B4771506
M. Wt: 353.3 g/mol
InChI Key: VWWGLAITSUOXNS-UHFFFAOYSA-N
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Patent
US04371605

Procedure details

N-2-Naphthalenesulfonyloxyphthalimide was prepared by the following procedure. To a flask equipped with a stirrer and addition funnel were added N-hydroxyphthalimide (8.15 g, 0.050 mol), 2-naphthalenesulfonyl chloride (11.4 g, 0.050 mol) and 125 mL of THF. A solution of triethylamine (8 mL, 0.058 mol) and 25 mL of THF was added dropwise. After 1 h stirring, the reaction mixture was diluted with 200 mL of methylene chloride and the organic layer was washed successively with water, 3 percent aqueous sodium bicarbonate, and water. The organic layer containing crystallized product was evaporated leaving 16.8 g of an off-white solid. Recrystallization from toluene gave 12.33 g (69.8%) of white, crystalline N-2-naphthalenesulfonyloxyphthalimide: mp 223°-225°; nmr (CDCl3 -DMSO-d6) 8.8-7.7 (m), singlet at 7.9; uv (CH3CN) 220 (67,000), 234 (79,800), 279 (6880), 317 (1825), 331 nm (1950); ir (nujol) 1787 (m), 1737 (s), 1380 (m), 1190 (s), 965 (s); mass spectrum 353.0350 (calcd for C18H11NO5S: m+, 353.0357). Anal. Calcd for C18H11NO5S: C, 61.19; H, 3.14; N, 3.96; O, 22.64; S, 9.07. Found: C, 61.03, 61.01; H, 3.13, 3.35; N, 4.06, 3.98.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23](Cl)(=[O:25])=[O:24].C1COCC1.C(N(CC)CC)C>C(Cl)Cl>[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[S:23]([O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7])(=[O:24])=[O:25]

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 1 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a stirrer and addition funnel
WASH
Type
WASH
Details
the organic layer was washed successively with water, 3 percent aqueous sodium bicarbonate, and water
ADDITION
Type
ADDITION
Details
The organic layer containing
CUSTOM
Type
CUSTOM
Details
crystallized product
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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